![molecular formula C14H15NO2S B161101 2-[4-(4,5-Dimethylthiazol-2-yl)phenyl]propanoic acid CAS No. 132483-46-6](/img/structure/B161101.png)
2-[4-(4,5-Dimethylthiazol-2-yl)phenyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4,5-Dimethylthiazol-2-yl)phenyl]propanoic acid, also known as MTT, is a yellow tetrazolium dye that is widely used in scientific research. MTT is a popular reagent for measuring cell viability and proliferation, as it is converted into a purple formazan product by mitochondrial enzymes in living cells.
Mécanisme D'action
2-[4-(4,5-Dimethylthiazol-2-yl)phenyl]propanoic acid is converted into a purple formazan product by mitochondrial enzymes in living cells. The formazan product is insoluble in water and is trapped inside the cells, allowing for easy quantification of cell viability and proliferation. The conversion of 2-[4-(4,5-Dimethylthiazol-2-yl)phenyl]propanoic acid to formazan is dependent on the activity of mitochondrial enzymes, making it a useful indicator of mitochondrial function.
Effets Biochimiques Et Physiologiques
2-[4-(4,5-Dimethylthiazol-2-yl)phenyl]propanoic acid is a non-toxic reagent that does not interfere with cellular processes. It is a reliable indicator of cell viability and proliferation, and has been extensively validated in a variety of cell types and experimental conditions. 2-[4-(4,5-Dimethylthiazol-2-yl)phenyl]propanoic acid is also stable and easy to handle, making it a popular choice in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[4-(4,5-Dimethylthiazol-2-yl)phenyl]propanoic acid in lab experiments include its reliability, stability, and ease of use. 2-[4-(4,5-Dimethylthiazol-2-yl)phenyl]propanoic acid is also relatively inexpensive and widely available. However, 2-[4-(4,5-Dimethylthiazol-2-yl)phenyl]propanoic acid can be affected by experimental conditions such as pH and temperature, and its conversion to formazan can be influenced by the presence of other compounds. Additionally, 2-[4-(4,5-Dimethylthiazol-2-yl)phenyl]propanoic acid is not suitable for use in live-cell imaging experiments, as the formazan product is trapped inside the cells.
Orientations Futures
For 2-[4-(4,5-Dimethylthiazol-2-yl)phenyl]propanoic acid research include the development of new assays and applications, as well as the optimization of existing protocols. There is also a need for further validation of 2-[4-(4,5-Dimethylthiazol-2-yl)phenyl]propanoic acid in different experimental conditions and cell types. Additionally, the use of 2-[4-(4,5-Dimethylthiazol-2-yl)phenyl]propanoic acid in combination with other assays and techniques, such as live-cell imaging and gene expression analysis, could provide new insights into cellular processes and drug discovery.
Méthodes De Synthèse
2-[4-(4,5-Dimethylthiazol-2-yl)phenyl]propanoic acid is synthesized from 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (2-[4-(4,5-Dimethylthiazol-2-yl)phenyl]propanoic acid-B) by the removal of the bromine atom. 2-[4-(4,5-Dimethylthiazol-2-yl)phenyl]propanoic acid-B is first synthesized by the reaction of 2-nitro-5-thiophenecarboxaldehyde with 4,5-dimethylthiazole in the presence of sodium borohydride. 2-[4-(4,5-Dimethylthiazol-2-yl)phenyl]propanoic acid-B is then treated with sodium hydroxide to remove the bromine atom, resulting in the formation of 2-[4-(4,5-Dimethylthiazol-2-yl)phenyl]propanoic acid.
Applications De Recherche Scientifique
2-[4-(4,5-Dimethylthiazol-2-yl)phenyl]propanoic acid is widely used in scientific research for measuring cell viability and proliferation. It is commonly used in drug discovery and toxicity testing, as well as in studies of cell metabolism and mitochondrial function. 2-[4-(4,5-Dimethylthiazol-2-yl)phenyl]propanoic acid is also used in assays for enzyme activity and protein quantification.
Propriétés
Numéro CAS |
132483-46-6 |
|---|---|
Nom du produit |
2-[4-(4,5-Dimethylthiazol-2-yl)phenyl]propanoic acid |
Formule moléculaire |
C14H15NO2S |
Poids moléculaire |
261.34 g/mol |
Nom IUPAC |
2-[4-(4,5-dimethyl-1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C14H15NO2S/c1-8(14(16)17)11-4-6-12(7-5-11)13-15-9(2)10(3)18-13/h4-8H,1-3H3,(H,16,17) |
Clé InChI |
QRODITHLDQGJNA-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)C(C)C(=O)O)C |
SMILES canonique |
CC1=C(SC(=N1)C2=CC=C(C=C2)C(C)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



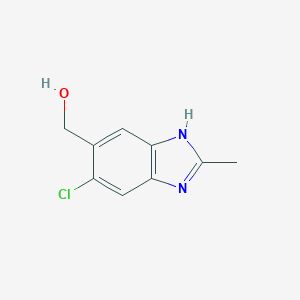
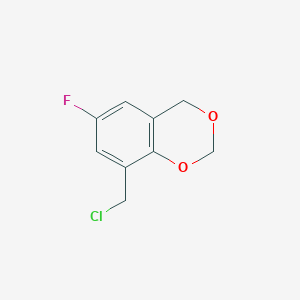
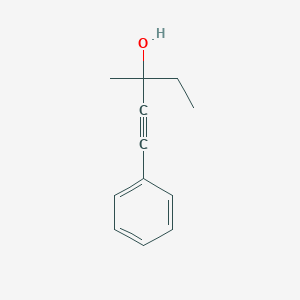
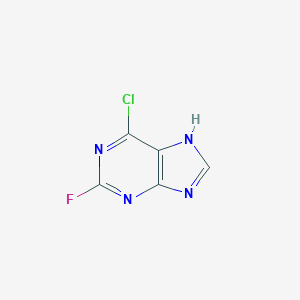
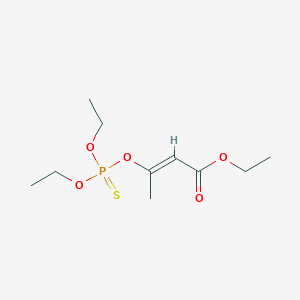
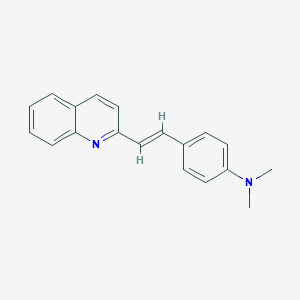
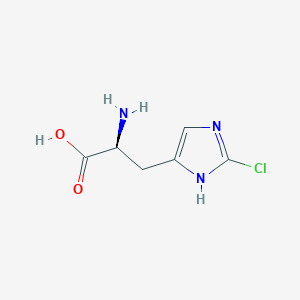
![(1S,2S,10S,13R,14S,17S,18S)-2,18-Dimethyl-6-oxa-5,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-dien-17-ol](/img/structure/B161040.png)
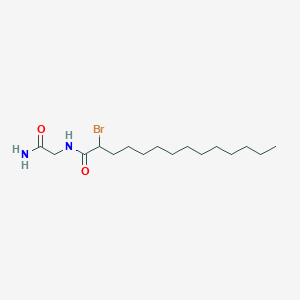
![2-isopropyl-7-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B161043.png)
![Oxireno[f]quinoline,1a,2,3,7b-tetrahydro-,(1aR)-(9CI)](/img/structure/B161048.png)
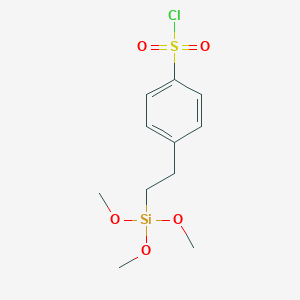
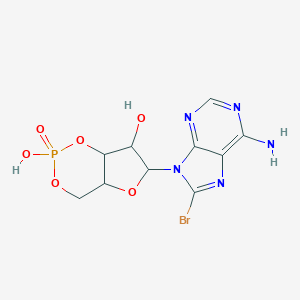
![4,5-Dihydro-3H,3'H-spiro[furan-2,1'-isobenzofuran]](/img/structure/B161055.png)